2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a sulfanyl group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 4-methylthiobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dioxane ring or the sulfanyl group.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dioxane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the dioxane ring structure may facilitate binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, a precursor in the synthesis of the target compound.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, a structurally related compound with similar reactivity.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, another compound with a similar dioxane ring structure.
Uniqueness
2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione is unique due to the presence of the sulfanyl group attached to the methylene bridge, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-5-[(4-methylphenyl)sulfanylmethylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-4-6-10(7-5-9)19-8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLRLAVPBGCQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC=C2C(=O)OC(OC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.